molecular formula C22H17N3O2S B2363587 3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034434-91-6

3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2363587
CAS RN: 2034434-91-6
M. Wt: 387.46
InChI Key: MZCSOQBHDWMUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of TPB is based on a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TPB involve a ring cleavage methodology reaction. This reaction allows the selective introduction of multiple functional groups to the pyridine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of TPB can be inferred from its molecular structure. It contains a pyridine ring, which is known for its biological activities and physical properties .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In particular, derivatives of the pyridin-2-yl moiety have shown promise in inhibiting fibrosis in hepatic stellate cells . These findings suggest that the compound could be developed into novel anti-fibrotic drugs, which could have significant implications for treating diseases characterized by fibrosis, such as liver cirrhosis.

Anticancer Properties

Derivatives of the compound have been explored for their multitarget anticancer activities. Research indicates that these derivatives can act as inhibitors for various kinases, including FGFR 3, EGFR, JAK, and RON, which are often implicated in cancer cell proliferation and survival . This multifaceted approach could lead to the development of new anticancer therapies.

Photophysical Behavior

The compound’s structure allows for intriguing photophysical properties due to the presence of an extended polycyclic nitrogen-rich moiety. These properties are of interest for developing materials with specific light-emission characteristics, which could be useful in creating advanced imaging agents or novel display technologies .

Morphological Changes in Cancer Cells

Studies have shown that certain derivatives can induce morphological and nuclear changes in cancer cells, such as MCF-7 tumor cells. This suggests that the compound could be used to disrupt cancer cell growth and could be a potential candidate for further research in cancer treatment strategies .

Medicinal Chemistry

The unique structure of the compound lends itself to various applications in medicinal chemistry. Its versatility allows for the synthesis of numerous derivatives, each with the potential for different biological activities. This makes it a valuable scaffold for drug discovery and development.

Material Science

In the field of material science, the compound’s distinct molecular framework can be utilized to engineer new materials with desired properties. Its ability to form stable structures with specific electronic and optical characteristics makes it a candidate for creating novel materials for technological applications.

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of novel heterocyclic compounds, which are a key component of medicinal chemistry. These compounds often exhibit a wide range of biological activities and are crucial in the design of new drugs .

Kinase Inhibition

As a kinase inhibitor, the compound and its derivatives have shown potential in inhibiting the activity of various kinases. This is particularly relevant in the context of diseases where kinase activity is dysregulated, offering a pathway for therapeutic intervention .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The excellent potency and selectivity of similar compounds prompt further development of such inducers and investigation of the molecular and cellular mechanisms underlying their effects .

properties

IUPAC Name

3-pyridin-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-22(16-6-3-8-18(14-16)27-20-10-1-2-11-23-20)25-15-17-7-4-12-24-21(17)19-9-5-13-28-19/h1-14H,15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCSOQBHDWMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

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